![molecular formula C8H5BrN2O B594505 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 1232038-99-1](/img/structure/B594505.png)

8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

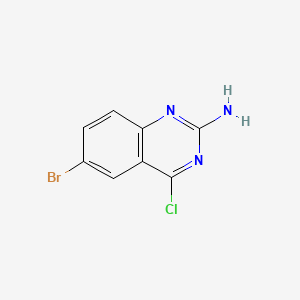

8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde is a chemical compound with the CAS Number: 1232038-99-1 . It has a molecular weight of 225.04 . It is a solid substance that is stored in a refrigerator .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde, has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

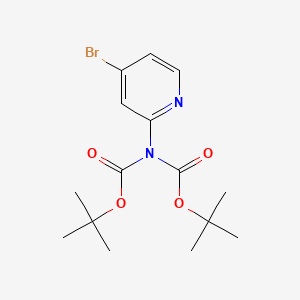

The molecular structure of 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde consists of a fused bicyclic 5,6 heterocycle . The InChI code for this compound is 1S/C8H5BrN2O/c9-7-2-1-3-11-6(5-12)4-10-8(7)11/h1-5H .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The chemical reactions involved in the synthesis of these compounds have been categorized into seven important categories: transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis

8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde is a solid substance . It has a molecular weight of 225.04 . The compound is stored in a refrigerator .Aplicaciones Científicas De Investigación

1. Chemodivergent Synthesis

- Summary of Application: This research involves the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions .

- Methods of Application: N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .

- Results or Outcomes: The research resulted in the successful synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .

2. One-pot Synthesis

- Summary of Application: This research involves the one-pot synthesis of 3-Bromoimidazo[1,2-a]pyridine derivatives .

- Methods of Application: The 3-Bromoimidazo[1,2-a]pyridine derivatives were synthesized directly from the reaction of 2-aminopyridine derivative with α-haloketone derivatives in DMSO at room temperature .

- Results or Outcomes: The research resulted in the successful synthesis of 3-Bromoimidazo[1,2-a]pyridine derivatives .

3. Ligand-free Pd-catalysed Decarboxylative Arylation

- Summary of Application: This research involves a ligand-free method for Pd (OAc)2 catalysed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with hetero (aryl) bromides .

- Methods of Application: The details of the experimental procedures were not provided in the search results .

- Results or Outcomes: Some of the compounds synthesized using this protocol showed antibacterial activity against Staphylococcus aureus .

4. CuI-catalyzed Aerobic Oxidative Synthesis

- Summary of Application: This research involves a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones .

- Methods of Application: The reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .

- Results or Outcomes: The research resulted in the successful synthesis of imidazo[1,2-a]pyridines .

5. Ligand-free Pd-catalysed Synthesis

- Summary of Application: This research involves a ligand-free, Pd (OAc)2-catalyzed, three-component reaction for the synthesis of 2,3-diarylimidazo[1,2-a]pyridines .

- Methods of Application: The methodology offers high availability of commercial reagents and great efficiency in expanding molecule diversity .

- Results or Outcomes: The research resulted in the successful synthesis of 2,3-diarylimidazo[1,2-a]pyridines .

6. Laboratory Chemicals

- Summary of Application: Compounds similar to “8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde” are used as laboratory chemicals .

- Methods of Application: The specific methods of application vary depending on the experiment or research being conducted .

- Results or Outcomes: The outcomes depend on the specific experiment or research being conducted .

4. Aerobic Oxidative Synthesis

- Summary of Application: This research involves a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones .

- Methods of Application: The reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .

- Results or Outcomes: The research resulted in the successful synthesis of imidazo[1,2-a]pyridines .

5. Ligand-free Pd-catalysed Synthesis

- Summary of Application: This research involves a ligand-free, Pd (OAc)2-catalyzed, three-component reaction for the synthesis of 2,3-diarylimidazo[1,2-a]pyridines .

- Methods of Application: This methodology offers high availability of commercial reagents and great efficiency in expanding molecule diversity .

- Results or Outcomes: The research resulted in the successful synthesis of 2,3-diarylimidazo[1,2-a]pyridines .

6. Laboratory Chemicals

- Summary of Application: Compounds similar to “8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde” are used as laboratory chemicals .

- Methods of Application: The specific methods of application vary depending on the experiment or research being conducted .

- Results or Outcomes: The outcomes depend on the specific experiment or research being conducted .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Direcciones Futuras

Imidazo[1,2-a]pyridines, including 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde, have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates have been summarized . This review will provide new initiatives to chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

Propiedades

IUPAC Name |

8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-2-1-3-11-6(5-12)4-10-8(7)11/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVVPSKLFGVMEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2C(=C1)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,3,4-Tetrahydro-pyrido[1,2-a]pyrimidin-6-one hydrochloride](/img/structure/B594443.png)